N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with an acetamido group at position 6 and a 4-nitrobenzamide moiety at position 2. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while the nitro and acetamido substituents modulate electronic properties, solubility, and binding interactions .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-9(21)17-11-4-7-13-14(8-11)25-16(18-13)19-15(22)10-2-5-12(6-3-10)20(23)24/h2-8H,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIXIEYGLFLQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-amino-1,3-benzothiazole with acetic anhydride to form 6-acetamido-1,3-benzothiazole. This intermediate is then subjected to a nucleophilic substitution reaction with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Reduction of the nitro group yields N-(6-acetamido-1,3-benzothiazol-2-yl)-4-aminobenzamide.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzothiazole ring, leading to derivatives with different properties.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity. The nitrobenzamide moiety may also interact with other molecular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide and its analogs:
Key Findings from Comparisons:
Substituent Effects on Hydrophobicity: The methyl-substituted analog (logP = 4.20) is more hydrophobic than the acetamido derivative, which likely has a lower logP due to the polar acetamido group.
Electronic and Steric Influences :
- The methanesulfonyl group in introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to the acetamido or nitro groups.
- The morpholinylpropyl chain in adds steric bulk, possibly hindering interactions with biological targets but improving pharmacokinetic properties.
Pharmacological Implications: The acetamido group in the target compound could enhance binding to enzymes or receptors via hydrogen bonding, a feature absent in methyl or chloro analogs.
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring and an acetamido group attached to a 4-nitrobenzamide moiety. This unique structure is believed to contribute to its biological efficacy.
| Structural Features | Description |
|---|---|
| Benzothiazole Ring | A fused ring system known for various pharmacological properties. |
| Acetamido Group | Enhances solubility and bioavailability. |
| Nitro Group | May participate in redox reactions, influencing biological activity. |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory activity. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory pathways. Studies have reported that derivatives of benzothiazole compounds often exhibit similar activities, suggesting a common mechanism of action.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity. The mechanism appears to involve the modulation of cell cycle progression and induction of reactive oxygen species (ROS) generation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function.
- Receptor Binding : It may interact with cellular receptors that regulate various signaling pathways.
- Redox Activity : The nitro group can undergo bioreduction, generating reactive intermediates that influence cellular processes.
Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Anticonvulsant Activity : A study synthesized various benzothiazole derivatives and evaluated their anticonvulsant effects using the maximal electroshock (MES) test. Some derivatives showed significant activity without neurotoxicity .
- Cytotoxicity Studies : In vitro assays revealed that this compound effectively inhibited the proliferation of cancer cells, suggesting its potential as a lead compound for cancer therapy .
- Pharmacological Evaluation : A series of related compounds were assessed for their pharmacological profiles, indicating that modifications in the benzothiazole structure could enhance biological activity .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation models in vitro, the compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting a strong anti-inflammatory effect mediated through NF-kB pathway inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
